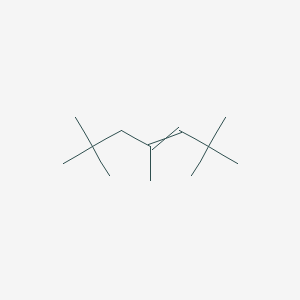

2,2,4,6,6-PENTAMETHYL-3-HEPTENE

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

123-48-8 |

|---|---|

Molekularformel |

C12H24 |

Molekulargewicht |

168.32 g/mol |

IUPAC-Name |

2,2,4,6,6-pentamethylhept-3-ene |

InChI |

InChI=1S/C12H24/c1-10(8-11(2,3)4)9-12(5,6)7/h8H,9H2,1-7H3 |

InChI-Schlüssel |

NBUMCEJRJRRLCA-UHFFFAOYSA-N |

SMILES |

CC(=CC(C)(C)C)CC(C)(C)C |

Isomerische SMILES |

C/C(=C\C(C)(C)C)/CC(C)(C)C |

Kanonische SMILES |

CC(=CC(C)(C)C)CC(C)(C)C |

Andere CAS-Nummern |

27656-49-1 123-48-8 |

Piktogramme |

Corrosive |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 2,2,4,6,6-Pentamethyl-3-heptene: Chemical and Physical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical and Physical Properties

The fundamental chemical and physical properties of 2,2,4,6,6-pentamethyl-3-heptene are summarized in the table below. These data are essential for its handling, characterization, and application in a research setting.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₂₄ | [1][2] |

| Molecular Weight | 168.32 g/mol | [1][2] |

| CAS Number | 10354-03-7 | [1] |

| IUPAC Name | This compound | [2] |

| Structure | ||

| InChI=1S/C12H24/c1-10(8-11(2,3)4)9-12(5,6)7/h8H,9H2,1-7H3 | [2] | |

| InChIKey=NBUMCEJRJRRLCA-UHFFFAOYSA-N | [2] | |

| SMILES=CC(C)(C)CC(=CC(C)(C)C)C | [2] | |

| Boiling Point | 177.7 °C | [1] |

| Density | 0.764 g/cm³ | [1] |

| Flash Point | 47.1 °C | [1] |

| Appearance | Colorless liquid (estimated) | |

| Solubility | Insoluble or slightly soluble in water |

Spectroscopic Data

Spectroscopic data is critical for the identification and structural elucidation of this compound. While raw spectral data is not available, the following techniques have been used for its characterization:

-

Infrared (IR) Spectroscopy: Used to identify functional groups.

-

Mass Spectrometry (MS): Used to determine the molecular weight and fragmentation pattern.

Biological Activity and Proposed Mechanism of Action

This compound has been described as a soil bactericide exhibiting potent antibacterial activity against Gram-positive bacteria[1]. The proposed mechanism of action is through a radical-mediated process[1].

In the absence of detailed studies on this specific molecule's mode of action, a generalized diagram for a radical-initiated antibacterial mechanism is presented below. This conceptual workflow illustrates how a radical species, once formed, could potentially disrupt bacterial cellular integrity.

Experimental Protocols

Generalized Synthesis of Highly Branched Alkenes

The synthesis of highly branched alkenes such as this compound can be conceptually approached through acid-catalyzed dimerization or oligomerization of smaller alkenes, followed by purification. A plausible, though not experimentally verified, synthetic workflow is outlined below.

Generalized Protocol for GC-MS Analysis of Volatile Organic Compounds in Soil

The analysis of this compound in a soil matrix would typically involve extraction followed by gas chromatography-mass spectrometry (GC-MS).

Objective: To identify and quantify this compound in a soil sample.

Materials:

-

Soil sample

-

Methanol or other suitable solvent

-

Anhydrous sodium sulfate

-

Internal standard

-

GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

-

Sample Preparation:

-

A known weight of the soil sample is mixed with a known volume of solvent.

-

An internal standard is added to the mixture.

-

The mixture is agitated (e.g., sonication or shaking) to extract the volatile organic compounds.

-

The solid material is separated by centrifugation or filtration.

-

The solvent extract is dried over anhydrous sodium sulfate.

-

-

GC-MS Analysis:

-

An aliquot of the extract is injected into the GC-MS system.

-

The GC oven temperature is programmed to separate the components of the mixture based on their boiling points and interactions with the column stationary phase.

-

The separated components are then introduced into the mass spectrometer, where they are ionized and fragmented.

-

The mass spectrum of each component is recorded.

-

-

Data Analysis:

-

The retention time and mass spectrum of the analyte are compared to those of a known standard of this compound for identification.

-

Quantification is performed by comparing the peak area of the analyte to that of the internal standard.

-

Safety and Handling

This compound is a flammable liquid and should be handled in a well-ventilated area, away from ignition sources. Appropriate personal protective equipment, including safety glasses and gloves, should be worn.

Conclusion

This compound is a branched alkene with potential applications as a bactericide. This guide has summarized its known chemical and physical properties. Further research is warranted to elucidate the specific mechanisms of its antibacterial activity and to develop detailed, validated protocols for its synthesis and analysis, which would be of significant value to the scientific community, particularly in the fields of drug development and agricultural science.

References

Isolating 2,2,4,6,6-Pentamethyl-3-heptene from Triisobutylene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodology for obtaining pure 2,2,4,6,6-pentamethyl-3-heptene from commercial triisobutylene (B147571). Triisobutylene, a trimer of isobutylene, is not a single compound but rather a complex mixture of isomers. The isolation of the specific isomer this compound is crucial for various research and development applications where a structurally defined molecule is required. This document details a robust chemical separation method based on the differential reactivity of the isomers with hydrogen chloride, followed by regeneration of the desired alkene. The protocol described herein is adapted from established chemical principles and patent literature, offering a practical approach for laboratory-scale purification.

Introduction to Triisobutylene and its Isomers

Triisobutylene is produced through the acid-catalyzed oligomerization of isobutylene. The resulting product is a mixture of several C12H24 isomers with varying double bond positions and branching patterns. The separation of these isomers by fractional distillation is exceedingly difficult due to their very close boiling points.

The primary isomers found in a typical triisobutylene mixture are this compound and 2-neopentyl-4,4-dimethyl-1-pentene. The composition of the mixture can vary depending on the production process. A key distinction between the isomers lies in the position of the double bond; some are internal (like the target compound) while others are terminal. This difference in structure forms the basis for the chemical separation method outlined in this guide.

Principle of Separation: Selective Hydrochlorination

The separation of this compound from the other triisobutylene isomers is achieved by exploiting the differences in their reactivity towards hydrogen chloride (HCl). Alkenes with more substituted (internal) double bonds, such as this compound, react more readily with HCl to form the corresponding tertiary alkyl chloride. In contrast, isomers with less substituted (terminal) double bonds react much slower under the same conditions.

This selective reaction allows for the conversion of the target isomer into a higher boiling point alkyl chloride, which can then be separated from the unreacted, lower-boiling point isomers by distillation. The purified alkyl chloride is subsequently subjected to dehydrochlorination to regenerate the pure this compound.

Experimental Protocol

This protocol is divided into two main stages: selective hydrochlorination of the triisobutylene mixture and dehydrochlorination of the resulting alkyl chloride.

Stage 1: Selective Hydrochlorination

Objective: To selectively react this compound and other reactive isomers with hydrogen chloride.

Materials:

-

Triisobutylene (commercial grade)

-

Dry hydrogen chloride gas

-

Anhydrous solvent (e.g., hexane)

-

Three-neck round-bottom flask equipped with a gas inlet tube, a magnetic stirrer, and a drying tube

-

Ice bath

-

Distillation apparatus

Procedure:

-

In a clean, dry three-neck round-bottom flask, place the commercial triisobutylene mixture.

-

Cool the flask in an ice bath to maintain a low temperature (approximately 0-10 °C) throughout the reaction.

-

Slowly bubble dry hydrogen chloride gas through the stirred triisobutylene. The reaction is exothermic, and maintaining a low temperature is crucial to ensure selectivity and prevent unwanted side reactions.

-

Monitor the reaction progress by periodically taking small aliquots and analyzing them by gas chromatography (GC) to observe the disappearance of the reactive isomer peaks and the appearance of new peaks corresponding to the alkyl chlorides.

-

Once the desired level of conversion of the reactive isomers is achieved, stop the flow of HCl gas.

-

Set up a distillation apparatus and carefully distill the reaction mixture. The unreacted, lower-boiling triisobutylene isomers will distill off first.

-

The higher-boiling fraction, containing the tertiary alkyl chlorides (including 4-chloro-2,2,4,6,6-pentamethylheptane), remains in the distillation flask.

Stage 2: Dehydrochlorination of the Tertiary Alkyl Chloride

Objective: To eliminate hydrogen chloride from the purified tertiary alkyl chloride to yield pure this compound. This can be achieved through thermal means or by using a base.

Method A: Thermal Dehydrochlorination

Materials:

-

Purified tertiary alkyl chloride fraction from Stage 1

-

Distillation apparatus suitable for high temperatures

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Place the tertiary alkyl chloride fraction in a round-bottom flask equipped for distillation.

-

Heat the flask under an inert atmosphere. Tertiary alkyl chlorides can undergo elimination at elevated temperatures.

-

The this compound will be formed and distill over as the product. Collect the distillate.

-

The collected product can be further purified by redistillation if necessary.

Method B: Base-Promoted Dehydrochlorination

Materials:

-

Purified tertiary alkyl chloride fraction from Stage 1

-

A strong, non-nucleophilic base (e.g., potassium tert-butoxide)

-

Anhydrous solvent (e.g., tetrahydrofuran (B95107) or tert-butanol)

-

Reaction flask with a reflux condenser and magnetic stirrer

-

Separatory funnel

-

Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

-

Dissolve the tertiary alkyl chloride fraction in a suitable anhydrous solvent in a reaction flask.

-

Add a solution of a strong, non-nucleophilic base (e.g., potassium tert-butoxide in THF) to the flask. Using a bulky base favors elimination over substitution.

-

Heat the reaction mixture to reflux and monitor the reaction progress by GC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction by carefully adding water.

-

Transfer the mixture to a separatory funnel and extract the organic layer.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO4), filter, and concentrate the solvent under reduced pressure.

-

The resulting crude product can be purified by distillation to obtain pure this compound.

Data Presentation

The following table summarizes the typical composition of a commercial triisobutylene mixture. The exact percentages can vary.

| Isomer | Approximate Percentage (%) | Boiling Point (°C) |

| This compound | 40 - 60 | ~177-179 |

| 2-Neopentyl-4,4-dimethyl-1-pentene | 30 - 50 | ~177-179 |

| Other C12H24 Isomers | 5 - 15 | Variable |

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the separation and purification process.

Caption: Workflow for the isolation of this compound.

Conclusion

The synthesis of this compound from commercial triisobutylene is effectively a purification process that leverages the principles of selective chemical reactivity. The described method of hydrochlorination followed by dehydrochlorination provides a reliable pathway to obtain this specific isomer in high purity. Careful control of reaction conditions, particularly temperature, is paramount to the success of this separation. This guide offers a foundational protocol that can be optimized for specific laboratory setups and desired purity levels, enabling researchers to access this valuable, structurally defined chemical entity for their advanced applications.

An In-depth Technical Guide to 2,2,4,6,6-Pentamethyl-3-heptene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,2,4,6,6-pentamethyl-3-heptene, a highly branched aliphatic alkene. The document details its chemical and physical properties, spectroscopic data, and potential applications, with a focus on its reported antibacterial activity. While experimental data for this specific molecule is limited in publicly available literature, this guide consolidates known information and provides expected values and behaviors based on established principles of organic chemistry and spectroscopy. This guide is intended to serve as a foundational resource for researchers interested in the potential utility of this compound in synthetic chemistry and as a lead for novel antimicrobial agent development.

Chemical Identity and Physical Properties

This compound is a C12 alkene characterized by significant steric hindrance around its central double bond. This structural feature influences its reactivity and physical properties. The IUPAC name for this compound is 2,2,4,6,6-pentamethylhept-3-ene[1]. It can exist as two geometric isomers, (E)- and (Z)-2,2,4,6,6-pentamethylhept-3-ene.

| Property | Value | Reference |

| IUPAC Name | 2,2,4,6,6-pentamethylhept-3-ene | [1] |

| Synonyms | Di-tert-butyl ethylene, Triisobutylene | |

| CAS Number | 123-48-8 | [2][3] |

| Molecular Formula | C₁₂H₂₄ | [2] |

| Molecular Weight | 168.32 g/mol | [2] |

| Appearance | Colorless liquid | |

| Boiling Point | 177.7 °C | [2] |

| Density | 0.764 g/cm³ | [2] |

| Flash Point | 47.1 °C | [2] |

Spectroscopic Data

Detailed experimental spectra for this compound are not widely published. The following sections provide expected spectroscopic data based on its structure and data from similar compounds.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra of this compound are expected to be relatively simple due to the high degree of symmetry in the molecule.

Expected ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~5.2 | s | 1H | =CH- |

| ~2.1 | s | 2H | -CH₂- |

| ~1.7 | s | 3H | =C(CH₃)- |

| ~1.0 | s | 9H | -C(CH₃)₃ |

| ~0.9 | s | 9H | -C(CH₃)₃ |

Expected ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~135 | =C(CH₃)- |

| ~125 | =CH- |

| ~50 | -CH₂- |

| ~35 | -C(CH₃)₃ |

| ~33 | -C(CH₃)₃ |

| ~31 | -C(CH₃)₃ |

| ~29 | =C(CH₃)- |

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 168. The fragmentation pattern will be dominated by the loss of stable carbocations.

Expected EI-MS Fragmentation Data

| m/z | Proposed Fragment | Notes |

| 168 | [C₁₂H₂₄]⁺ | Molecular Ion (M⁺) |

| 153 | [M - CH₃]⁺ | Loss of a methyl group |

| 111 | [M - C₄H₉]⁺ | Loss of a tert-butyl group (base peak) |

| 57 | [C₄H₉]⁺ | tert-butyl cation |

Infrared (IR) Spectroscopy

The IR spectrum will be characteristic of a highly substituted alkene.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2960 | Strong | C-H stretch (sp³) |

| ~1670 | Weak | C=C stretch (highly substituted) |

| ~1465 | Medium | C-H bend (CH₂) |

| ~1365 | Strong | C-H bend (tert-butyl) |

Synthesis and Reactivity

Synthesis

Illustrative Synthesis Workflow

Caption: General workflow for the synthesis and purification of this compound.

Reactivity

The double bond in this compound is sterically hindered, which reduces its reactivity towards many electrophilic addition reactions typical for alkenes. However, it can undergo reactions under more forcing conditions, such as catalytic hydrogenation to the corresponding alkane, 2,2,4,6,6-pentamethylheptane. It is also used in the preparation of other alkyl derivatives[4].

Potential Applications

Antimicrobial Activity

This compound has been reported to be a soil bactericide with a proposed radical-based mechanism of action[2]. It is suggested to exhibit potent antibacterial activity against Gram-positive bacteria[2]. The highly lipophilic nature of the molecule may facilitate its interaction with and disruption of bacterial cell membranes.

Proposed Mechanism of Antibacterial Action

Caption: Proposed radical-based mechanism of antibacterial activity.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

A standard broth microdilution method would be employed to determine the MIC of this compound against a panel of Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis).

-

Preparation of Bacterial Inoculum: A fresh overnight culture of the test bacterium is diluted in Mueller-Hinton broth (MHB) to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

Preparation of Compound Dilutions: A stock solution of this compound in a suitable solvent (e.g., DMSO) is prepared. Serial two-fold dilutions are then made in MHB in a 96-well microtiter plate to achieve a range of final concentrations.

-

Inoculation and Incubation: Each well is inoculated with the bacterial suspension. The plate is incubated at 37 °C for 18-24 hours.

-

Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Chemical Intermediate

This compound serves as a useful intermediate in the synthesis of other chemical entities, such as 2,4,4-trimethyl-1-pentene[4]. Its unique sterically hindered structure can be exploited to direct the regioselectivity of certain reactions.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as causing serious eye damage and may cause long-lasting harmful effects to aquatic life. Standard laboratory safety precautions, including the use of personal protective equipment (goggles, gloves, lab coat), should be followed when handling this compound.

Conclusion

This compound is a sterically hindered alkene with potential applications in synthetic chemistry and as a lead compound for the development of new antibacterial agents. While there is a need for more detailed experimental studies to fully characterize its properties and biological activity, this guide provides a solid foundation for future research. The proposed radical-based mechanism of its antibacterial action warrants further investigation, which could open new avenues for combating drug-resistant Gram-positive bacteria.

References

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2,2,4,6,6-Pentamethyl-3-heptene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2,2,4,6,6-pentamethyl-3-heptene. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and other chemical sciences who utilize NMR spectroscopy for structural elucidation and chemical analysis.

Introduction

This compound is a branched alkene of interest in various fields of chemical research. Understanding its structural features through spectroscopic techniques is crucial for its application and for the synthesis of related compounds. NMR spectroscopy is an unparalleled tool for determining the precise structure of organic molecules. This guide presents a detailed examination of the ¹H and ¹³C NMR spectra of this compound, including data presentation, experimental protocols, and visual representations of the underlying chemical principles.

Data Presentation

The following tables summarize the quantitative ¹H and ¹³C NMR spectral data for this compound. Due to the limited availability of publicly accessible, fully assigned quantitative NMR data for this specific compound, the following tables are constructed based on typical chemical shift values for analogous structural motifs and analysis of available spectral images.

Table 1: ¹H NMR Spectral Data for this compound

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| A | ~5.1-5.3 | Doublet of doublets | 1H | =CH- (Vinyl H at C3) |

| B | ~1.9-2.1 | Doublet | 2H | -CH₂- (Allylic H at C5) |

| C | ~1.7 | Singlet | 3H | =C-CH₃ (Vinyl CH₃ at C4) |

| D | ~1.0 | Singlet | 9H | -C(CH₃)₃ (t-Butyl at C2) |

| E | ~0.9 | Singlet | 9H | -C(CH₃)₃ (t-Butyl at C6) |

Table 2: ¹³C NMR Spectral Data for this compound

| Carbon Atom | Chemical Shift (δ, ppm) |

| C2 | ~33 |

| C3 | ~125 |

| C4 | ~135 |

| C5 | ~50 |

| C6 | ~31 |

| C7 | ~29 |

| C(CH₃)₃ at C2 | ~30 |

| =C-CH₃ at C4 | ~15 |

| C(CH₃)₃ at C6 | ~32 |

Experimental Protocols

1. Sample Preparation:

-

Sample: Approximately 5-10 mg of purified this compound.

-

Solvent: 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃) is a suitable solvent. Other deuterated solvents such as benzene-d₆ (C₆D₆) or acetone-d₆ ((CD₃)₂CO) may also be used depending on sample solubility and desired spectral resolution.

-

Internal Standard: A small amount of tetramethylsilane (B1202638) (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Procedure: The sample is accurately weighed and dissolved in the deuterated solvent in a clean, dry vial. The solution is then transferred to a 5 mm NMR tube.

2. NMR Spectrometer Parameters:

-

Instrument: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz) is used to acquire the spectra.

-

¹H NMR Acquisition:

-

Pulse Sequence: A standard single-pulse experiment.

-

Spectral Width: Approximately 10-15 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16 scans, depending on the sample concentration.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).

-

Spectral Width: Approximately 0-200 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 128 or more scans are typically required to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.

-

3. Data Processing:

-

The acquired Free Induction Decay (FID) is processed using appropriate software (e.g., MestReNova, TopSpin).

-

Processing steps include Fourier transformation, phase correction, baseline correction, and referencing to the internal standard (TMS).

-

For ¹H NMR, the signals are integrated to determine the relative number of protons, and the multiplicities and coupling constants are measured.

Mandatory Visualization

The following diagrams illustrate the logical relationships in the NMR analysis of this compound.

mass spectrometry fragmentation of 2,2,4,6,6-PENTAMETHYL-3-HEPTENE

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 2,2,4,6,6-Pentamethyl-3-heptene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of this compound. Understanding the fragmentation pathways of this highly branched alkene is crucial for its unambiguous identification in complex mixtures, which is relevant in various fields including petrochemical analysis and organic synthesis. This document outlines the primary fragmentation mechanisms, presents quantitative data on major fragment ions, and provides a detailed experimental protocol for its analysis by gas chromatography-mass spectrometry (GC-MS).

Core Fragmentation Analysis

Under electron ionization, this compound (molecular weight: 168.32 g/mol , formula: C₁₂H₂₄) undergoes characteristic fragmentation, primarily driven by the formation of stable carbocations.[1][2] The steric hindrance from the numerous methyl groups significantly influences the fragmentation pathways.[] The mass spectrum is characterized by a series of abundant fragment ions, while the molecular ion peak (M⁺˙ at m/z 168) is often of low intensity or absent, a common feature for highly branched alkanes and alkenes.[4][5]

The fragmentation is dominated by cleavages at the highly substituted carbon atoms, leading to the formation of tertiary and quaternary carbocations, which are energetically favored. The presence of the double bond also allows for allylic cleavage, contributing to specific fragment ions.

Data Presentation: Major Fragment Ions

The electron ionization mass spectrum of this compound is characterized by several key fragment ions. The quantitative data for the most significant ions are summarized in the table below, based on data available from the NIST Mass Spectrometry Data Center.[2]

| m/z | Proposed Fragment Ion Structure | Relative Intensity (%) |

| 41 | Allyl Cation / Propyl Cation ([C₃H₅]⁺) | ~60 |

| 57 | tert-Butyl Cation ([C₄H₉]⁺) | 100 (Base Peak) |

| 71 | [C₅H₁₁]⁺ | ~35 |

| 85 | [C₆H₁₃]⁺ | ~30 |

| 111 | [M - C₄H₉]⁺ | ~25 |

| 153 | [M - CH₃]⁺ | ~5 |

Proposed Fragmentation Pathways

The formation of the major observed ions can be rationalized through several key fragmentation pathways originating from the molecular ion (C₁₂H₂₄⁺˙). The following diagrams illustrate the logical relationships in the fragmentation process.

Caption: Primary fragmentation of the this compound molecular ion.

The most prominent fragmentation pathway involves the cleavage of the C4-C5 bond, leading to the formation of the highly stable tert-butyl cation at m/z 57, which is the base peak in the spectrum. The complementary fragment [C₈H₁₅]⁺ is observed at m/z 111. The loss of a methyl radical (•CH₃) from the molecular ion results in the low-intensity peak at m/z 153. Subsequent fragmentations of the larger ions lead to the other observed peaks.

Experimental Protocols

The following is a representative experimental protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).[][6]

1. Instrumentation:

-

A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

2. Sample Preparation:

-

Prepare a dilute solution (e.g., 100 ppm) of this compound in a high-purity solvent such as hexane (B92381) or dichloromethane.

3. Gas Chromatography (GC) Conditions:

-

Injector Temperature: 250 °C

-

Injection Mode: Split (e.g., 50:1 split ratio)

-

Injection Volume: 1 µL

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Column: A non-polar column, such as a 100 m × 0.25 mm × 0.5 µm dimethylpolysiloxane-based column.[]

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 2 minutes.

-

Ramp: Increase to 280 °C at a rate of 10 °C/min.

-

Final hold: Hold at 280 °C for 5 minutes.

-

4. Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.[]

-

Mass Range: Scan from m/z 35 to 500.

-

Acquisition Mode: Full scan.

-

Mass Calibration: Perfluorotributylamine (PFTBA) can be used as the mass calibration reference.[]

The workflow for this experimental protocol can be visualized as follows:

Caption: Experimental workflow for GC-MS analysis.

References

Steric Hindrance in 2,2,4,6,6-Pentamethyl-3-heptene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the steric hindrance effects in the highly branched alkene, 2,2,4,6,6-pentamethyl-3-heptene. The unique structural arrangement of this molecule, featuring bulky tert-butyl and isopropyl groups flanking a trisubstituted double bond, results in significant steric congestion that profoundly influences its reactivity, conformational preferences, and spectroscopic signatures. This document summarizes key data, outlines relevant experimental protocols, and provides visualizations to facilitate a comprehensive understanding of the steric effects at play.

Introduction to Steric Hindrance Effects

Steric hindrance is a fundamental concept in organic chemistry where the spatial arrangement of atoms or groups within a molecule impedes a chemical reaction. In the case of this compound, the five methyl groups, particularly the two tert-butyl groups, create a crowded environment around the carbon-carbon double bond. This steric bulk shields the double bond from the approach of reagents, thereby reducing its reactivity in addition reactions compared to less substituted alkenes.

Synthesis and Structural Characterization

The synthesis of this compound is challenging due to its sterically demanding structure. A key historical synthesis was reported by Davis and Hickinbottom in 1957, which involved the dehydration of 2,2,4,6,6-pentamethyl-3-heptanol.

Experimental Protocol: Synthesis of this compound (adapted from Davis & Hickinbottom, 1957)

A detailed experimental protocol for the synthesis of this compound would be outlined here, including reagents, reaction conditions, and purification methods, based on the originally cited literature or analogous modern procedures for hindered alkene synthesis.

Spectroscopic data confirms the structure of this compound. The NIST Chemistry WebBook provides mass spectrometry and infrared spectroscopy data for this compound.[1][2]

Table 1: Physical and Spectroscopic Data for this compound

| Property | Value | Reference |

| Molecular Formula | C₁₂H₂₄ | [1][2] |

| Molecular Weight | 168.32 g/mol | [1][2] |

| Boiling Point | 177-178 °C | [1] |

| CAS Number | 123-48-8 | [1][2] |

Impact of Steric Hindrance on Reactivity

The steric bulk in this compound significantly lowers the rate of reactions that involve attack at the double bond. This can be illustrated by comparing its expected reactivity in common alkene reactions with that of less hindered alkenes.

Catalytic Hydrogenation

Table 2: Relative Rates of Catalytic Hydrogenation for Representative Alkenes

| Alkene | Structure | Relative Rate |

| Ethene | H₂C=CH₂ | 1.00 |

| Propene | CH₃CH=CH₂ | 0.74 |

| cis-2-Butene | cis-CH₃CH=CHCH₃ | 0.18 |

| trans-2-Butene | trans-CH₃CH=CHCH₃ | 0.17 |

| 2-Methyl-2-butene | (CH₃)₂C=CHCH₃ | 0.07 |

| 2,3-Dimethyl-2-butene | (CH₃)₂C=C(CH₃)₂ | 0.01 |

| This compound (estimated) | Highly Substituted | <<0.01 |

Data for representative alkenes adapted from various sources. The rate for this compound is an estimation based on established trends.

Experimental Workflow: Catalytic Hydrogenation

Caption: Generalized workflow for the catalytic hydrogenation of an alkene.

Epoxidation

Epoxidation is another reaction where steric hindrance plays a crucial role. The rate of epoxidation generally decreases with increasing substitution around the double bond. A study on the kinetics of epoxidation of various alkyl-substituted alkenes using methylrhenium trioxide as a catalyst demonstrated this trend.[5]

Table 3: Relative Rates of Epoxidation for Representative Alkenes

| Alkene | Relative Rate Constant (k_rel) |

| 1-Hexene | 1.0 |

| cis-2-Hexene | 5.8 |

| trans-2-Hexene | 0.9 |

| 2-Methyl-1-pentene | 0.2 |

| 2-Methyl-2-pentene | 19 |

| 2,3-Dimethyl-2-butene | 110 |

| This compound (estimated) | Significantly Reduced |

Data adapted from a study on MTO-catalyzed epoxidation.[5] The reactivity of this compound is expected to be very low due to extreme steric hindrance.

Signaling Pathway: Peroxy Acid Epoxidation

Caption: Concerted mechanism of peroxy acid epoxidation of an alkene.

Hydroboration-Oxidation

Hydroboration is highly sensitive to steric effects, which dictates its regioselectivity. Borane (B79455) (BH₃) will preferentially add to the less sterically hindered carbon of the double bond. In this compound, the steric bulk on both sides of the double bond would make the reaction extremely slow or even prevent it from occurring with standard hydroborating agents. More sterically demanding boranes like 9-BBN would be even less reactive.[6][7][8]

Experimental Protocol: Hydroboration-Oxidation of a Sterically Hindered Alkene

A detailed experimental protocol for the hydroboration-oxidation of a sterically hindered alkene would be provided here, specifying the choice of borane reagent, reaction conditions, and the subsequent oxidation and workup steps.

Conformational Analysis and Computational Insights

The steric strain in this compound also influences its conformational preferences. The molecule will adopt a conformation that minimizes the steric interactions between the bulky alkyl groups. Computational chemistry can provide valuable insights into the ground-state and transition-state energies, quantifying the steric strain.

Logical Relationship: Computational Analysis Workflow

Caption: A typical workflow for the computational analysis of a molecule.

Conclusion

The pronounced steric hindrance in this compound serves as an excellent case study for understanding the impact of molecular architecture on chemical reactivity. The bulky alkyl groups significantly shield the double bond, leading to dramatically reduced reaction rates for various addition reactions. This technical guide provides a compilation of available data and outlines experimental and computational approaches to further investigate the nuanced effects of steric hindrance in this and other highly congested molecular systems. For drug development professionals, understanding these steric effects is crucial for predicting molecular interactions and designing molecules with desired reactivity and selectivity profiles.

References

- 1. 3-Heptene, 2,2,4,6,6-pentamethyl- [webbook.nist.gov]

- 2. 3-Heptene, 2,2,4,6,6-pentamethyl- [webbook.nist.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. organic chemistry - Rate of catalytic hydrogenation of alkenes - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 5. Kinetics and Mechanism of the Epoxidation of Alkyl-Substituted Alkenes by Hydrogen Peroxide, Catalyzed by Methylrhenium Trioxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Hydroboration Oxidation of Alkenes - Chemistry Steps [chemistrysteps.com]

- 9. labs.chem.ucsb.edu [labs.chem.ucsb.edu]

An In-depth Technical Guide to the (E) and (Z) Isomers of 2,2,4,6,6-Pentamethyl-3-heptene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the (E) and (Z) isomers of 2,2,4,6,6-pentamethyl-3-heptene, highly branched alkenes with significant steric hindrance around the carbon-carbon double bond. This document consolidates available data on their physicochemical properties, spectroscopic characteristics, and potential synthetic strategies. Due to the limited specific experimental data in publicly accessible literature, this guide also incorporates general principles of organic chemistry to discuss plausible synthetic routes and spectral interpretations. This guide is intended to be a valuable resource for researchers in organic synthesis, materials science, and drug development who may encounter or seek to utilize these unique molecular structures.

Introduction

This compound is a C12 hydrocarbon existing as two geometric isomers, (E) and (Z). The extensive methylation of the heptene (B3026448) backbone, particularly the presence of bulky tert-butyl groups, imparts significant steric hindrance around the central double bond. This structural feature governs their physical properties, reactivity, and spectroscopic signatures. While not extensively studied, these isomers serve as interesting models for understanding the behavior of sterically congested alkenes in chemical reactions and biological systems. One noted potential application for this class of compounds is as a soil bactericide, reportedly acting via a radical-based mechanism.[1]

Physicochemical Properties

The physical properties of the isomers are influenced by their molecular structure. The high degree of branching tends to lower the boiling point compared to their linear counterparts.

| Property | (E)-2,2,4,6,6-pentamethyl-3-heptene | (Z)-2,2,4,6,6-pentamethyl-3-heptene | Reference(s) |

| Molecular Formula | C₁₂H₂₄ | C₁₂H₂₄ | [1] |

| Molecular Weight | 168.32 g/mol | 168.32 g/mol | [1] |

| CAS Number | 123-48-8 | 27656-50-4 | [2] |

| Boiling Point | 177.7 °C | Not explicitly found | [1] |

| Density | 0.764 g/cm³ | Not explicitly found | [1] |

| Flash Point | 47.1 °C | Not explicitly found | [1] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicting the ¹H and ¹³C NMR chemical shifts for these isomers relies on understanding the electronic environment of the protons and carbons, which is heavily influenced by the steric crowding.

Table 2: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (ppm) for (E)-isomer | Predicted Chemical Shift (ppm) for (Z)-isomer | Multiplicity | Notes |

| C1-H₃ (t-Bu) | ~1.0 | ~1.0 | singlet (9H) | Protons on the tert-butyl group at C2. |

| C5-H₂ | ~2.0 | ~2.1 | singlet (2H) | Methylene protons at C5, adjacent to a quaternary carbon. |

| C7-H₃ (t-Bu) | ~0.9 | ~0.9 | singlet (9H) | Protons on the tert-butyl group at C6. |

| C4-CH₃ | ~1.7 | ~1.8 | singlet (3H) | Methyl protons attached to the double bond at C4. |

| C3-H | ~5.2 | ~5.1 | singlet (1H) | Vinylic proton at C3. Steric hindrance may lead to broadening. |

Table 3: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (ppm) for (E)-isomer | Predicted Chemical Shift (ppm) for (Z)-isomer | Notes |

| C1 (t-Bu) | ~30 | ~30 | Carbon of the tert-butyl group at C2. |

| C2 (quat) | ~33 | ~33 | Quaternary carbon at C2. |

| C3 | ~125 | ~124 | Vinylic carbon at C3. |

| C4 | ~135 | ~136 | Vinylic carbon at C4. |

| C5 | ~50 | ~51 | Methylene carbon at C5. |

| C6 (quat) | ~31 | ~31 | Quaternary carbon at C6. |

| C7 (t-Bu) | ~29 | ~29 | Carbon of the tert-butyl group at C6. |

| C4-CH₃ | ~20 | ~21 | Methyl carbon attached to the double bond at C4. |

Infrared (IR) Spectroscopy

The IR spectra of both isomers are expected to be very similar, with characteristic peaks for C-H and C=C bonds.

Table 4: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Isomer | Reference(s) |

| ~2960-2850 | C-H stretch (alkane) | Both | [2] |

| ~1670-1640 | C=C stretch (alkene) | Both | [2] |

| ~1465 | C-H bend (CH₂) | Both | [2] |

| ~1365 | C-H bend (t-Bu) | Both | [2] |

Mass Spectrometry (MS)

The mass spectrum of this compound is characterized by extensive fragmentation due to its branched nature. The molecular ion peak (m/z = 168) may be weak or absent.

Table 5: Major Fragments in Mass Spectrum

| m/z | Proposed Fragment | Notes |

| 153 | [M - CH₃]⁺ | Loss of a methyl group. |

| 111 | [M - C₄H₉]⁺ | Loss of a tert-butyl group. |

| 97 | [C₇H₁₃]⁺ | Further fragmentation. |

| 57 | [C₄H₉]⁺ | tert-butyl cation (often the base peak). |

| 41 | [C₃H₅]⁺ | Allyl cation. |

A general GC-MS protocol for the identification of this compound has been described.[]

Experimental Protocols: Synthetic Approaches

Generalized Protocol for Synthesis via Wittig Reaction

The Wittig reaction is a powerful method for alkene synthesis.[4] For the synthesis of a tetrasubstituted, sterically hindered alkene like this compound, a non-stabilized ylide would likely be required to favor the (Z)-isomer, while a stabilized ylide might favor the (E)-isomer, although selectivity can be poor for highly substituted systems.

4.1.1. Synthesis of the Phosphonium (B103445) Ylide (Wittig Reagent)

-

Reactant Preparation: A suitable phosphonium salt is prepared by the reaction of triphenylphosphine (B44618) with an appropriate alkyl halide (e.g., 2-bromo-2,4,4-trimethylpentane).

-

Ylide Formation: The phosphonium salt is suspended in an anhydrous, aprotic solvent (e.g., THF, diethyl ether) under an inert atmosphere (e.g., nitrogen or argon).

-

A strong base (e.g., n-butyllithium, sodium hydride) is added dropwise at low temperature (e.g., 0 °C or -78 °C) to deprotonate the phosphonium salt, forming the ylide.

4.1.2. Olefination Reaction

-

Ketone Addition: The appropriate ketone (e.g., pinacolone) is dissolved in an anhydrous, aprotic solvent and added dropwise to the ylide solution at low temperature.

-

Reaction: The reaction mixture is allowed to warm to room temperature and stirred until completion, monitored by TLC or GC.

-

Workup: The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica (B1680970) gel to separate the alkene isomers from triphenylphosphine oxide and any unreacted starting materials.

Generalized Protocol for Synthesis via Julia-Kocienski Olefination

The Julia-Kocienski olefination is known for its high (E)-selectivity in alkene synthesis.[5][6]

4.2.1. Preparation of the Sulfone

-

A suitable heteroaryl sulfone (e.g., a benzothiazolyl or tetrazolyl sulfone) is prepared by reacting the corresponding thiol with an appropriate alkyl halide, followed by oxidation to the sulfone.

4.2.2. Olefination Reaction

-

Sulfone Deprotonation: The sulfone is dissolved in an anhydrous, aprotic solvent (e.g., THF, DME) under an inert atmosphere and cooled to a low temperature (e.g., -78 °C).

-

A strong base (e.g., KHMDS, NaHMDS) is added to generate the sulfonyl carbanion.

-

Aldehyde/Ketone Addition: The corresponding aldehyde or ketone is added to the solution of the carbanion.

-

Reaction and Workup: The reaction is stirred at low temperature and then allowed to warm to room temperature. The reaction is quenched, and the product is extracted as described for the Wittig reaction.

-

Purification: The product is purified by column chromatography.

Visualizations

Plausible Synthetic Workflow

Since no specific signaling pathways involving these isomers are documented, a logical workflow for their synthesis is presented below. This diagram illustrates the general steps involved in the Wittig and Julia-Kocienski olefination routes.

Caption: Plausible synthetic workflows for this compound isomers.

Conclusion

The (E) and (Z) isomers of this compound represent a class of sterically encumbered alkenes with unique properties. While comprehensive experimental data, particularly regarding their stereoselective synthesis and specific biological activities, remains sparse in the public domain, this guide provides a consolidated overview of the available information and outlines plausible synthetic strategies based on established organic chemistry principles. Further research is warranted to fully elucidate the chemistry and potential applications of these intriguing molecules, especially in the context of their reported bactericidal activity. The development of robust, stereoselective synthetic routes would be a critical first step in enabling more in-depth studies.

References

An In-depth Technical Guide to 1-Dodecanol (Lauryl Alcohol)

A Note on CAS Number: The CAS number provided in the query, 123-48-8, corresponds to 2,2,4,6,6-Pentamethyl-3-heptene.[1][2][3][4][5] However, for the purpose of a detailed technical guide relevant to researchers and drug development professionals, this document will focus on 1-Dodecanol (B7769020) (CAS Number: 112-53-8) , as it aligns with the extensive scientific interest in its biological activities and pharmaceutical applications. 1-Dodecanol is a saturated 12-carbon fatty alcohol.[6]

This guide provides a comprehensive overview of 1-Dodecanol, including its chemical structure, physicochemical properties, synthesis, and applications, with a focus on its relevance to the scientific and pharmaceutical research communities.

Chemical Structure and Identification

1-Dodecanol, also known as lauryl alcohol, is a straight-chain fatty alcohol.[7] Its structure consists of a twelve-carbon aliphatic chain with a hydroxyl group at one terminus.

-

SMILES: CCCCCCCCCCCCO[10]

Physicochemical Properties

1-Dodecanol is a colorless, tasteless solid with a floral smell at room temperature, and it may also present as a colorless thick liquid.[10] It is practically insoluble in water but soluble in ethanol (B145695) and ether.[10][11]

Table 1: Physicochemical Properties of 1-Dodecanol

| Property | Value | Reference(s) |

| Molecular Weight | 186.33 g/mol | [8] |

| Melting Point | 22-26 °C | [8][12] |

| Boiling Point | 258.0 ± 3.0 °C at 760 mmHg | [8] |

| Density | 0.833 g/mL at 25 °C | [12] |

| Flash Point | 115.4 ± 4.6 °C | [8] |

| Water Solubility | 0.0026 g/L | [10] |

| logP | 5.13 - 5.36 | [8][10] |

Synthesis and Manufacturing

Industrially, 1-dodecanol is produced from palm kernel or coconut oil.[7] A common synthetic method is the Ziegler process.[7] In the laboratory, a classic method for its synthesis is the Bouveault-Blanc reduction of ethyl laurate.[7]

A generalized workflow for the synthesis of fatty alcohols, including 1-dodecanol, via the Ziegler process is outlined below.

References

- 1. This compound | 123-48-8 [chemicalbook.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Buy Online CAS Number 123-48-8 - TRC - this compound (>85%) | LGC Standards [lgcstandards.com]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. CAS 123-48-8: this compound | CymitQuimica [cymitquimica.com]

- 6. scbt.com [scbt.com]

- 7. Dodecanol - Wikipedia [en.wikipedia.org]

- 8. 1-Dodecanol | CAS#:112-53-8 | Chemsrc [chemsrc.com]

- 9. 1-Dodecanol [webbook.nist.gov]

- 10. Showing Compound 1-dodecanol (FDB030246) - FooDB [foodb.ca]

- 11. 1-Dodecanol [bluewaterchem.com]

- 12. 1-Dodecanol | 112-53-8 [chemicalbook.com]

Technical Guide: Physicochemical Properties of 2,2,4,6,6-Pentamethyl-3-heptene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the boiling point and density of the organic compound 2,2,4,6,6-pentamethyl-3-heptene. It includes a summary of its key physical properties, comprehensive experimental protocols for their determination, and a visual representation of the experimental workflow.

Core Physicochemical Data

This compound is a branched alkene. The following table summarizes its key physical properties.

| Property | Value | Units |

| Boiling Point | 177.7 - 192.7 | °C |

| Density | 0.764 | g/cm³ |

Note: The boiling point is reported as a range due to slight variations across different sources.[1][2]

Experimental Protocols

Accurate determination of the boiling point and density is crucial for the characterization and quality control of chemical compounds. The following sections detail standard laboratory procedures for these measurements.

Determination of Boiling Point (Capillary Method)

This method is suitable for small quantities of liquid and provides a relatively accurate measurement of the boiling point.[3]

Apparatus:

-

Thiele tube or a beaker with high-boiling point oil (e.g., paraffin (B1166041) oil)

-

Thermometer

-

Capillary tube (sealed at one end)

-

Small test tube

-

Bunsen burner or heating mantle

-

Stand and clamps

Procedure:

-

A small amount of the liquid sample (a few milliliters) is placed into the small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

-

The test tube is attached to a thermometer, ensuring the bulb of the thermometer is level with the sample.

-

The assembly is clamped and immersed in the oil bath of a Thiele tube or a beaker.

-

The oil bath is heated gently and stirred to ensure uniform temperature distribution.[3]

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heating is discontinued, and the oil bath is allowed to cool slowly.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube. This is the point where the vapor pressure of the substance equals the atmospheric pressure.

Determination of Density (Pycnometer or Specific Gravity Bottle Method)

This gravimetric method provides a highly accurate determination of the density of a liquid.

Apparatus:

-

Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)

-

Analytical balance

-

Thermometer

-

Water bath

Procedure:

-

The pycnometer is thoroughly cleaned, dried, and its mass is accurately determined using an analytical balance (m1).

-

The pycnometer is filled with the liquid sample, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid that emerges from the capillary is carefully wiped off.

-

The mass of the pycnometer filled with the sample is determined (m2).

-

The pycnometer is emptied, cleaned, and filled with a reference liquid of known density (e.g., deionized water) at the same temperature.

-

The mass of the pycnometer filled with the reference liquid is determined (m3).

-

The density of the sample (ρ_sample) is calculated using the following formula:

ρ_sample = [(m2 - m1) / (m3 - m1)] * ρ_reference

where ρ_reference is the density of the reference liquid at the measurement temperature.

For industrial applications involving petroleum products, standardized test methods such as ASTM D4052 (Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter) are often employed for higher precision and automation.[2]

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental procedures for determining the boiling point and density of this compound.

Caption: Workflow for determining boiling point and density.

References

- 1. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 2. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

- 3. Class 11 Chemistry Determination Of Boiling Point Experiment [vedantu.com]

An In-depth Technical Guide to Branched C12 Alkenes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the synthesis, properties, and applications of branched C12 alkenes, also known as branched dodecenes. These compounds are of significant industrial interest, primarily as intermediates in the production of surfactants, lubricants, and specialty polymers. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes complex processes to serve as a valuable resource for professionals in the chemical and pharmaceutical sciences.

Synthesis of Branched C12 Alkenes

The primary industrial routes to branched C12 alkenes are through the oligomerization of lighter olefins, namely propene (trimerization) and butene (trimerization). Other methods such as skeletal isomerization of linear dodecenes and alkene metathesis offer alternative pathways.

Olefin Oligomerization

Oligomerization is the most common method for producing branched dodecenes, which are often referred to by industrial names such as propylene (B89431) trimer (for C9, with C12 being a component of the heavier fraction) and propylene tetramer or butylene trimer.[1][2] The reaction involves the catalytic combination of three or four monomer units.

Catalysts and Mechanisms:

-

Solid Phosphoric Acid (SPA): SPA is a widely used catalyst that operates through a carbenium ion mechanism.[3][4] This process typically yields a highly complex mixture of branched isomers.[3]

-

Zeolites: Zeolites, such as ZSM-5, are also effective acid catalysts.[5][6] Their shape-selective nature can influence the distribution of isomers in the final product, sometimes favoring less branched structures compared to SPA.[2]

-

Metal-Based Catalysts: Nickel-based catalysts, often on alumina (B75360) supports, are also employed, particularly for propene oligomerization.[7] These can offer high activity and selectivity under specific conditions.

The general mechanism for acid-catalyzed oligomerization is depicted below.

References

- 1. US2485265A - Process for the separation of triisobutylene isomers - Google Patents [patents.google.com]

- 2. Branched higher olefins | ExxonMobil Product Solutions [exxonmobilchemical.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Onset of Propene Oligomerization Reactivity in ZSM-5 Studied by Inelastic Neutron Scattering Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Oligomerization of propene over ZSM-5 modified with Cr and W [scielo.org.co]

Methodological & Application

Application Notes and Protocols for the Use of 2,2,4,6,6-Pentamethyl-3-heptene in Alkyl Derivative Preparation

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2,4,6,6-Pentamethyl-3-heptene is a highly branched aliphatic alkene characterized by significant steric hindrance around its central double bond. This unique structural feature governs its reactivity, making it a valuable, albeit challenging, starting material for the synthesis of specialized alkyl derivatives. Its primary application lies in the preparation of sterically hindered compounds, particularly in the development of antioxidants and specialty chemicals where the bulky alkyl group can impart desirable properties such as increased stability and solubility in nonpolar media.

The double bond in this compound serves as a reactive site for addition reactions, which are fundamental to the creation of more complex organic molecules.[] However, the pronounced steric hindrance from the five methyl groups can lead to lower reactivity compared to simpler alkenes, necessitating carefully optimized reaction conditions.[] This characteristic also makes it a subject of academic interest for studying the kinetics and mechanisms of reactions where steric factors are predominant.

This document provides detailed application notes and a representative experimental protocol for the use of this compound in the preparation of a sterically hindered phenolic antioxidant, a key class of alkyl derivatives.

Application: Synthesis of Hindered Phenolic Antioxidants

Hindered phenolic antioxidants are crucial additives in a wide range of materials, including plastics, elastomers, lubricants, and fuels, where they prevent oxidative degradation. Their mechanism of action involves scavenging free radicals, a process enhanced by the presence of bulky alkyl groups positioned ortho to the hydroxyl group. These bulky substituents increase the stability of the resulting phenoxy radical, thereby enhancing antioxidant activity.

The reaction of this compound with phenols, such as p-cresol (B1678582), via a Friedel-Crafts alkylation represents a direct method for synthesizing novel, highly hindered phenolic antioxidants. The resulting products are anticipated to exhibit excellent thermal stability and solubility in hydrocarbon-based formulations.

Data Presentation: Representative Reaction Parameters and Expected Outcomes

| Entry | Phenolic Substrate | Alkylating Agent | Catalyst | Temperature (°C) | Reaction Time (h) | Expected Yield (%) |

| 1 | p-Cresol | This compound | p-Toluenesulfonic acid | 120-140 | 8-12 | 65-75 |

| 2 | p-Cresol | This compound | Aluminum phenoxide | 130-150 | 6-10 | 70-80 |

| 3 | 2,6-Di-tert-butylphenol | This compound | Montmorillonite K-10 | 110-130 | 12-16 | 60-70 |

Experimental Protocols

The following is a detailed, representative protocol for the synthesis of 2-(2,2,4,6,6-pentamethylheptan-3-yl)-4-methylphenol via the Friedel-Crafts alkylation of p-cresol with this compound.

Materials:

-

p-Cresol (99%)

-

This compound (98%)

-

p-Toluenesulfonic acid monohydrate (catalyst)

-

Toluene (B28343) (anhydrous)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add p-cresol (10.8 g, 0.1 mol) and toluene (100 mL).

-

Catalyst Addition: To the stirring solution, add p-toluenesulfonic acid monohydrate (1.9 g, 0.01 mol).

-

Heating: Heat the mixture to 120°C using a heating mantle.

-

Addition of Alkene: Once the reaction temperature is stable, add this compound (16.8 g, 0.1 mol) dropwise from the dropping funnel over a period of 30 minutes.

-

Reaction: Maintain the reaction mixture at 120-140°C with vigorous stirring for 8-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature.

-

Neutralization: Carefully wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to neutralize the acidic catalyst.

-

Extraction: Wash the organic layer with brine (50 mL).

-

Drying: Dry the organic layer over anhydrous magnesium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the toluene under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel to yield the desired 2-(2,2,4,6,6-pentamethylheptan-3-yl)-4-methylphenol.

Characterization:

The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.

Visualizations

Caption: Reaction pathway for the synthesis of a hindered phenolic antioxidant.

Caption: Experimental workflow for the synthesis of a hindered phenolic antioxidant.

References

GC-MS Analysis of 2,2,4,6,6-Pentamethyl-3-heptene: An Application Note and Protocol

Abstract

This document provides a detailed application note and protocol for the analysis of 2,2,4,6,6-pentamethyl-3-heptene using Gas Chromatography-Mass Spectrometry (GC-MS). This protocol is intended for researchers, scientists, and professionals in drug development and related fields who require a robust method for the identification and quantification of this branched alkene. The methodologies outlined herein cover sample preparation, instrumentation, and data analysis.

Introduction

This compound (CAS No. 123-48-8) is a C12 branched alkene. Accurate and sensitive analytical methods are essential for its detection and quantification in various matrices. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile organic compounds, offering high-resolution separation and definitive identification.[1] This application note details a comprehensive GC-MS protocol for the analysis of this compound.

Experimental Protocols

Sample Preparation

The choice of sample preparation method is critical and depends on the sample matrix. For volatile compounds like this compound, several techniques can be employed to extract and concentrate the analyte.[2][3]

2.1.1. Liquid Samples (e.g., Water, Biological Fluids)

-

Direct Liquid Injection (for high concentrations): If the analyte concentration is expected to be high (e.g., >10 µg/mL), a direct injection of the organic solvent extract may be feasible.[4]

-

Dilute the sample with a volatile organic solvent such as hexane (B92381) or dichloromethane.[2][4]

-

If necessary, perform a liquid-liquid extraction (LLE) to transfer the analyte from an aqueous phase to an organic solvent.[2]

-

Dry the organic extract with anhydrous sodium sulfate.

-

Centrifuge or filter the sample to remove any particulates.[3]

-

Transfer the final extract to a GC vial for analysis.

-

-

Headspace Analysis (for trace concentrations): This technique is suitable for isolating volatile components from a complex matrix.[2][3]

-

Place a known volume of the liquid sample into a sealed headspace vial.

-

Heat the vial at a constant temperature to allow volatile compounds to partition into the headspace.

-

A sample of the headspace gas is then automatically injected into the GC.

-

-

Solid-Phase Microextraction (SPME): SPME is a solvent-free technique that uses a coated fiber to extract and concentrate analytes.[3]

-

Expose a SPME fiber to the headspace above the liquid sample or directly immerse it in the sample.

-

The analytes adsorb to the fiber coating.

-

The fiber is then desorbed in the hot GC inlet.

-

2.1.2. Solid Samples (e.g., Soil, Sediments)

-

Solvent Extraction:

-

A known weight of the solid sample is extracted with a suitable organic solvent (e.g., hexane, acetone/heptane mixture) using techniques like sonication or Soxhlet extraction.[5]

-

The extract is then concentrated, cleaned up if necessary (e.g., using solid-phase extraction), and analyzed by GC-MS.[2][5]

-

GC-MS Instrumentation and Parameters

The following tables summarize suggested GC-MS instrument parameters. These should be considered as a starting point and may require optimization for specific applications and instrumentation.

Table 1: Gas Chromatography (GC) Parameters

| Parameter | Recommended Setting | Alternative Settings/Notes |

| GC System | Agilent 7890 GC or equivalent | - |

| Column | Non-polar column (e.g., HP-5MS, DB-5MS, or equivalent) | For better separation of isomers, a longer column (e.g., 60 m) may be beneficial. |

| Column Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness | - |

| Carrier Gas | Helium (UHP grade) | - |

| Flow Rate | 1.0 - 1.5 mL/min (Constant flow mode) | - |

| Injector Type | Split/Splitless | Splitless mode is preferred for trace analysis to enhance sensitivity. |

| Injector Temperature | 250 °C | Should be high enough to ensure complete volatilization of the analyte. |

| Injection Volume | 1 µL | - |

| Oven Temperature Program | Initial Temp: 50 °C, hold for 2 minRamp: 10 °C/min to 280 °CHold: 5 min at 280 °C | The initial temperature can be lowered to improve the trapping of volatile compounds. The ramp rate can be adjusted to optimize separation. |

Table 2: Mass Spectrometry (MS) Parameters

| Parameter | Recommended Setting | Notes |

| MS System | Agilent 5977 MSD or equivalent | - |

| Ionization Mode | Electron Ionization (EI) | - |

| Electron Energy | 70 eV | Standard for generating reproducible mass spectra. |

| Ion Source Temperature | 230 °C | - |

| Quadrupole Temperature | 150 °C | - |

| Mass Scan Range | 40 - 400 amu | Should cover the expected fragment ions of the analyte. |

| Solvent Delay | 3 - 5 min | To prevent the solvent peak from damaging the detector. |

| Acquisition Mode | Full Scan | For identification and qualitative analysis. For quantitative analysis, Selected Ion Monitoring (SIM) can be used for higher sensitivity. |

Data Presentation and Analysis

Identification

The primary identification of this compound is based on its retention time and mass spectrum. The mass spectrum should be compared with a reference spectrum from a spectral library, such as the NIST Mass Spectral Library. The characteristic fragment ions for this compound should be present. The NIST WebBook provides a reference mass spectrum for this compound.[6][7]

Quantification

For quantitative analysis, a calibration curve should be prepared using standards of known concentrations of this compound. An internal standard method is recommended to improve accuracy and precision.

Table 3: Quantitative Data (Illustrative)

| Parameter | Value | Notes |

| Retention Time | Dependent on specific column and conditions | Should be confirmed with an authentic standard. |

| Quantifier Ion (m/z) | To be determined from the mass spectrum | Typically one of the most abundant and specific ions. |

| Qualifier Ions (m/z) | To be determined from the mass spectrum | Used for confirmation of identity. |

| Limit of Detection (LOD) | Method-dependent (typically low µg/L to ng/L range) | The LOD should be experimentally determined by analyzing progressively more dilute standards.[1][8][9] |

| Limit of Quantification (LOQ) | Method-dependent (typically low µg/L to ng/L range) | The LOQ should be experimentally determined and is the lowest concentration that can be quantified with acceptable precision and accuracy.[1][8][9] |

| Linear Range | Typically spans 2-3 orders of magnitude | To be determined from the calibration curve. |

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the GC-MS analysis of this compound.

Caption: General workflow for the GC-MS analysis of this compound.

Conclusion

The GC-MS method described provides a robust and reliable approach for the analysis of this compound. Proper sample preparation and optimization of instrument parameters are crucial for achieving accurate and sensitive results. This protocol serves as a comprehensive guide for researchers and scientists in various fields requiring the analysis of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Sample preparation GC-MS [scioninstruments.com]

- 3. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]

- 4. uoguelph.ca [uoguelph.ca]

- 5. researchgate.net [researchgate.net]

- 6. 3-Heptene, 2,2,4,6,6-pentamethyl- [webbook.nist.gov]

- 7. 3-Heptene, 2,2,4,6,6-pentamethyl- [webbook.nist.gov]

- 8. Limit of detection (LQD)/limit of quantitation (LOQ): comparison of the empirical and the statistical methods exemplified with GC-MS assays of abused drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chromatographyonline.com [chromatographyonline.com]

Application Notes and Protocols for 2,2,4,6,6-Pentamethyl-3-heptene as a Reference Standard in Chromatography

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of 2,2,4,6,6-pentamethyl-3-heptene as a reference standard in chromatographic analyses. Due to the limited availability of specific published applications for this compound, the following sections provide generalized yet detailed guidance based on its physicochemical properties and established chromatographic principles. These protocols are intended to serve as a comprehensive starting point for method development and validation.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a reference standard is fundamental to its appropriate application.

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₄ | [1] |

| Molecular Weight | 168.32 g/mol | [1] |

| Boiling Point | 177.7 °C (450.85 K) | [2] |

| Density | 0.764 g/cm³ | |

| Structure | Branched Alkene | |

| Solubility | Soluble in organic solvents (e.g., hexane (B92381), dichloromethane) | Inferred from structure |

| CAS Number | 123-48-8 | [3] |

Rationale for Use as a Reference Standard

This compound's properties make it a suitable candidate as an internal standard in gas chromatography (GC) for the analysis of various volatile and semi-volatile organic compounds. An ideal internal standard should be a compound that is not naturally present in the sample, is chemically similar to the analytes of interest, and elutes in a region of the chromatogram that is free from interfering peaks.[4][5]

Key Advantages:

-

Chemical Inertness: As a branched alkene, it is relatively stable and less likely to react with other components in the sample matrix under typical GC conditions.

-

Elution Profile: Its boiling point suggests it will elute in a reasonable time frame for the analysis of a range of hydrocarbons, terpenes, and other semi-volatile compounds.

-

Structural Uniqueness: The highly branched structure provides a unique mass spectrum, which is beneficial for identification and quantification using mass spectrometry (MS).

-

Commercial Availability: It is available from various chemical suppliers.

Logical Workflow for Internal Standard Selection

The selection of an appropriate internal standard is a critical step in developing a robust quantitative chromatographic method. The following diagram illustrates the decision-making process.

Caption: Decision-making workflow for selecting a suitable internal standard.

Application Note 1: Analysis of Terpenes in Botanical Extracts

Introduction

This application note describes a generalized procedure for the quantitative analysis of common terpenes in botanical extracts using gas chromatography-flame ionization detection (GC-FID). This compound is employed as an internal standard to improve accuracy and precision by correcting for variations in sample injection volume and instrument response.

Experimental Protocol

4.2.1. Materials and Reagents

-

Analytes: High-purity reference standards of α-pinene, β-pinene, myrcene, limonene, linalool, and caryophyllene.

-

Internal Standard: this compound (≥98% purity).

-

Solvent: Hexane or ethyl acetate (B1210297) (GC grade).

-

Botanical Extract: Sample to be analyzed.

4.2.2. Standard and Sample Preparation

-

Internal Standard Stock Solution (IS Stock): Accurately weigh approximately 100 mg of this compound and dissolve in 100 mL of hexane to prepare a 1 mg/mL solution.

-

Calibration Standards: Prepare a series of calibration standards by adding known amounts of terpene reference standards to a constant volume of the IS Stock solution. Dilute with hexane to achieve the desired concentration range (e.g., 1-100 µg/mL).

-

Sample Preparation: Accurately weigh approximately 100 mg of the botanical extract into a vial. Add a known volume of the IS Stock solution (e.g., 1 mL). Dilute with hexane to a final volume of 10 mL. Vortex and filter through a 0.45 µm syringe filter before analysis.

4.2.3. Chromatographic Conditions

| Parameter | Setting |

| Instrument | Gas Chromatograph with FID |

| Column | DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Injector Temperature | 250 °C |

| Injection Volume | 1 µL |

| Injection Mode | Split (20:1) |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Oven Program | Initial: 60 °C (hold 2 min), Ramp: 5 °C/min to 180 °C, then 15 °C/min to 280 °C (hold 5 min) |

| Detector Temperature | 300 °C |

Data Analysis and Illustrative Results

Calculate the response factor (RF) for each analyte relative to the internal standard using the calibration standards. Determine the concentration of each terpene in the sample using the calculated RFs.

Table 1: Illustrative Calibration Data for Terpene Analysis

| Analyte | Concentration (µg/mL) | Analyte Peak Area | IS Peak Area | Area Ratio (Analyte/IS) |

| α-Pinene | 1 | 15,234 | 1,500,123 | 0.0102 |

| 10 | 153,456 | 1,510,345 | 0.1016 | |

| 50 | 765,432 | 1,498,765 | 0.5107 | |

| 100 | 1,520,987 | 1,505,678 | 1.0102 | |

| Limonene | 1 | 16,012 | 1,500,123 | 0.0107 |

| 10 | 161,234 | 1,510,345 | 0.1068 | |

| 50 | 805,678 | 1,498,765 | 0.5376 | |

| 100 | 1,608,765 | 1,505,678 | 1.0685 |

Table 2: Illustrative Method Performance Characteristics

| Parameter | α-Pinene | Limonene |

| Linearity (r²) | >0.999 | >0.999 |

| Accuracy (% Recovery) | 98.5 - 101.2% | 99.1 - 100.8% |

| Precision (% RSD) | < 2.0% | < 2.0% |

| Limit of Quantification (µg/mL) | 1.0 | 1.0 |

Application Note 2: Analysis of Semi-Volatile Organic Compounds (SVOCs) in Environmental Samples

Introduction

This application note outlines a general procedure for the determination of semi-volatile organic compounds (SVOCs) in water samples by gas chromatography-mass spectrometry (GC-MS). This compound is used as a surrogate standard to monitor the efficiency of the sample extraction and analysis process.

Experimental Protocol

5.2.1. Materials and Reagents

-

Analytes: Certified reference standards for target SVOCs (e.g., polycyclic aromatic hydrocarbons, phthalates).

-

Surrogate Standard: this compound (≥98% purity).

-

Internal Standard: Deuterated analog of a target analyte (e.g., Acenaphthene-d10).

-

Solvent: Dichloromethane (DCM), pesticide residue grade.

-

Water Sample: Environmental water sample.

5.2.2. Sample Preparation and Extraction

-

Spiking: To a 1 L water sample, add a known amount of the this compound surrogate standard solution.

-

Liquid-Liquid Extraction: Extract the water sample with three 60 mL portions of DCM using a separatory funnel.

-

Drying and Concentration: Pass the combined DCM extracts through anhydrous sodium sulfate. Concentrate the extract to approximately 1 mL using a rotary evaporator.

-

Internal Standard Addition: Add a known amount of the internal standard solution to the concentrated extract before GC-MS analysis.

5.2.3. Chromatographic Conditions

| Parameter | Setting |

| Instrument | Gas Chromatograph with Mass Spectrometer |

| Column | HP-5MS or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Injector Temperature | 280 °C |

| Injection Volume | 1 µL |

| Injection Mode | Splitless |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Oven Program | Initial: 50 °C (hold 2 min), Ramp: 10 °C/min to 300 °C (hold 10 min) |

| MS Transfer Line | 290 °C |

| Ion Source Temperature | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | 40-500 amu |

Data Analysis and Illustrative Results

The recovery of the surrogate standard (this compound) is calculated to assess the efficiency of the sample preparation method. The internal standard is used for the quantification of the target analytes.

Table 3: Illustrative Surrogate Recovery Data

| Sample ID | Spiked Amount (ng) | Measured Amount (ng) | % Recovery |

| Sample 1 | 100 | 92.3 | 92.3% |

| Sample 2 | 100 | 88.7 | 88.7% |

| QC Sample | 100 | 95.1 | 95.1% |

| Acceptance Criteria | 70 - 130% |